2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline
Description
Properties
IUPAC Name |
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHDGFNMJCLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)SSC2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344615 | |
| Record name | Benzenamine, 2,2'-dithiobis[5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51657-41-1 | |
| Record name | Benzenamine, 2,2'-dithiobis[5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline typically involves the reaction of 2-amino-4-nitrophenol with sulfur-containing reagents to form the disulfide bridge. One common method involves the oxidation of 2-amino-4-nitrophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide, leading to the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the nitro and amino groups while achieving efficient disulfide bond formation .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or acylated derivatives.
Scientific Research Applications
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties, particularly against fungal pathogens.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Key Observations :
- The disulfide bond in the target compound distinguishes it from sulfonyl (e.g., ) or carbonyl-linked analogs (e.g., ), offering reversible bond cleavage under reducing conditions .
- Nitrosoanilines (e.g., ) exhibit distinct reactivity (e.g., coupling reactions) compared to nitroanilines, which are more stable but less electrophilic.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Analysis :
- The target compound’s disulfide bond contributes to a higher molecular weight compared to morpholine derivatives but lower than sulfonyl-piperazine analogs .
- Its moderate XlogP (~2.0) suggests better membrane permeability than polar sulfonic acids (e.g., ) but lower solubility than morpholine carbonyl derivatives .
Stability Considerations :
- The disulfide bond in the target compound may degrade under strong reducing agents (e.g., dithiothreitol), unlike stable sulfonyl or carbonyl linkages .
Biological Activity
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline, a compound with significant biological implications, has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a disulfide linkage and nitroaniline groups, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H10N4O4S2, with a molecular weight of 306.36 g/mol. The compound features two distinct functional groups: an amino group and a nitro group, which are known to influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, particularly those involved in redox reactions due to the presence of disulfide bonds. This interaction can modulate enzymatic activity, influencing metabolic pathways related to cysteine metabolism.
- Antioxidant Activity : The nitro groups within the compound may contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through induction of apoptosis or disruption of cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Interaction | Modulates cystinyl aminopeptidases | |
| Antioxidant Activity | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
-
Cytotoxicity in Cancer Cells :
A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. -
Enzyme Interaction Studies :
Research focused on the interaction between this compound and cystinyl aminopeptidases revealed that it acts as a competitive inhibitor. Kinetic studies demonstrated altered enzyme activity profiles when exposed to varying concentrations of the compound, indicating its potential utility in modulating enzyme functions related to cysteine metabolism. -
Antioxidant Properties :
In vitro assays demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells. This property highlights its potential role in protecting cells from oxidative damage, which is critical in various pathological conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and conditions for preparing 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and disulfide bond formation. Critical steps include:
- Protection of amine groups to prevent undesired side reactions.
- Use of inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates.
- Controlled temperatures (e.g., 0–5°C for nitration steps) to optimize yields.
- Analytical validation via HPLC or mass spectrometry to monitor reaction progress and purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for nitroaniline protons) and amine/disulfide proton signals. Use -NMR to resolve overlapping nitro group signals.
- IR : Identify characteristic stretches for -NO (~1520 cm asymmetric, ~1350 cm symmetric) and -NH (~3400 cm). Cross-validate with HRMS for molecular ion [M+H]+ and isotopic patterns .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and WinGX resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain high-resolution data. Ensure data completeness > 95% and R < 0.04.
- Structure Solution : Apply SHELXD for phase determination via direct methods. Refine with SHELXL, focusing on anisotropic displacement parameters for nitro groups and disulfide bonds.
- Validation : Use WinGX for geometry optimization (e.g., bond length/angle deviations) and ORTEP for visualizing thermal ellipsoids. Address twinning or disorder using the TWIN/BASF commands in SHELXL .
Q. What strategies address contradictions in photoluminescence data for nitroaniline derivatives in sensing applications?
- Methodological Answer :
- Quenching Mechanisms : Distinguish static vs. dynamic quenching via Stern-Volmer analysis. For this compound, static quenching (linear SV plot at low concentrations) suggests ground-state interactions with analytes like Fe or nitroaromatics.
- Limit of Detection (LOD) : Cross-validate using time-resolved fluorescence to exclude solvent effects. For example, LODs < 1 ppm for nitroaniline homologues (e.g., 4-nitroaniline) require triplicate measurements with blank subtraction .
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model nitro group electron-withdrawing effects.
- Charge Distribution : Calculate Mulliken charges to identify reactive sites (e.g., disulfide sulfur atoms with partial positive charges).
- Reactivity Validation : Compare HOMO-LUMO gaps (~4.5 eV for nitroanilines) with experimental redox potentials. Address discrepancies by incorporating solvent effects (PCM model) .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR shifts caused by solvent or impurity effects?
- Methodological Answer :
- Solvent Calibration : Re-run NMR in deuterated DMSO or CDCl and compare with literature (e.g., δ 7.2–7.4 ppm for aromatic protons in DMSO).
- Impurity Detection : Use HPLC-DAD (diode array detection) at 254 nm to identify by-products. HRMS can confirm adducts (e.g., [M+Na]+) interfering with spectral interpretation .
Applications in Advanced Research
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with sensing capabilities?
- Methodological Answer :
- MOF Synthesis : React with Cd(II) or Zn(II) salts under solvothermal conditions (e.g., DMF/water, 120°C). Characterize porosity via BET surface area analysis.
- Sensing Performance : Test photoluminescence quenching efficiency for nitroaromatics. For example, a Cd(II)-MOF showed LODs of 0.52 ppm for 4-nitroaniline, validated by PXRD and fluorescence lifetime decay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
